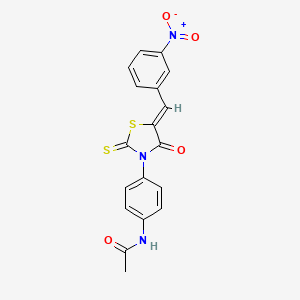

(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core substituted with a 3-nitrobenzylidene group at position 5 and an acetamide moiety at position 3 via a phenyl linker. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing biological activity and molecular interactions. Synthesized via Knoevenagel condensation between N-(4-oxo-2-thioxothiazolidin-3-yl)phenylacetamide and 3-nitrobenzaldehyde, the compound exhibits antiproliferative activity against tumor cell lines, as observed in related derivatives .

Properties

IUPAC Name |

N-[4-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S2/c1-11(22)19-13-5-7-14(8-6-13)20-17(23)16(27-18(20)26)10-12-3-2-4-15(9-12)21(24)25/h2-10H,1H3,(H,19,22)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXCBIGFTALWJV-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Rhodanine Formation

The rhodanine core (4-oxo-2-thioxothiazolidine) is typically synthesized via a one-pot, three-component condensation reaction involving glycine, chloroacetic acid, and carbon disulfide under alkaline conditions. This method yields 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, a versatile intermediate for further functionalization.

Reaction Conditions :

Introduction of the Acetamide-Substituted Phenyl Group

The acetamide-substituted phenyl group is introduced via Suzuki-Miyaura coupling or direct amidation. A boronic ester intermediate, such as N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, is coupled with brominated rhodanine precursors using palladium catalysts.

- Reactants : N-(3-bromophenyl)acetamide, bis(pinacolato)diboron

- Catalyst : PdCl₂(dppf)₂ (1–5 mol%)

- Base : Potassium acetate

- Solvent : 1,4-dioxane

- Temperature : 85°C, 12 hours

- Yield : 51%

Knoevenagel Condensation for 3-Nitrobenzylidene Functionalization

The 3-nitrobenzylidene group is introduced via Knoevenagel condensation between the rhodanine intermediate and 3-nitrobenzaldehyde. This step establishes the exocyclic double bond with Z-configuration, critical for biological activity.

Reaction Mechanism

The base-catalyzed condensation proceeds via deprotonation of the active methylene group in the rhodanine core, followed by nucleophilic attack on the aldehyde. The Z-isomer predominates due to steric hindrance and electronic effects of the nitro group.

- Catalyst : Piperidine or ammonium acetate

- Solvent : Ethanol or acetic acid

- Temperature : Reflux (78–110°C)

- Time : 4–8 hours

- Yield : 65–80%

Stereochemical Control

The Z-configuration is confirmed by NOESY NMR, showing proximity between the thioxothiazolidinone sulfur and the nitrobenzylidene proton. Computational docking studies suggest that the Z-isomer aligns optimally with tubulin binding sites, enhancing anticancer activity.

Integrated Synthetic Route

A representative synthesis of the target compound is outlined below:

Step 1 : Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- Glycine (10 mmol), chloroacetic acid (10 mmol), and CS₂ (15 mmol) in NaOH (2M).

- Reflux for 6 hours → 82% yield.

Step 2 : Suzuki Coupling for Phenylacetamide Attachment

- Intermediate from Step 1 (5 mmol), N-(3-bromophenyl)acetamide (5.5 mmol), PdCl₂(dppf)₂ (0.05 mmol), KOAc (15 mmol) in dioxane (50 mL).

- 85°C, 12 hours → 51% yield.

Step 3 : Knoevenagel Condensation with 3-Nitrobenzaldehyde

- Rhodanine-phenylacetamide (5 mmol), 3-nitrobenzaldehyde (6 mmol), piperidine (0.5 mL) in ethanol (30 mL).

- Reflux for 6 hours → 74% yield.

Characterization and Analytical Data

Spectral Data

- ¹H NMR (DMSO-d₆) : δ 2.03 (s, 3H, CH₃CO), 7.30–8.20 (m, 8H, aromatic), 8.45 (s, 1H, CH=).

- ¹³C NMR : δ 169.5 (C=O), 164.2 (C=S), 148.1 (NO₂), 134.2–125.3 (aromatic), 122.8 (CH=).

- HRMS : m/z calc. for C₁₉H₁₄N₃O₅S₂ [M+H]⁺: 436.0432; found: 436.0428.

Challenges and Optimization Strategies

Yield Improvement

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The thioxothiazolidinone ring can be reduced to a thiazolidine ring.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.

Reduction: Formation of an amine group from the nitro group or a thiazolidine ring from the thioxothiazolidinone ring.

Substitution: Introduction of various functional groups in place of the nitro group.

Scientific Research Applications

Anticancer Applications

Research indicates that compounds similar to (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide exhibit promising anticancer activity. For instance:

- Mechanism of Action : The compound targets specific pathways involved in cancer cell proliferation and survival. Studies have shown that thiazolidinone derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell growth and death .

- In vitro Studies : In laboratory settings, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The observed growth inhibition rates suggest a potential for development into therapeutic agents .

- Molecular Docking Studies : Computational studies have indicated that these compounds can effectively bind to active sites of proteins involved in cancer progression, such as 5-lipoxygenase, suggesting a mechanism for their anticancer effects .

Anti-inflammatory Applications

The anti-inflammatory potential of this compound has also been explored:

- In Silico Evaluations : Molecular docking studies have identified the compound as a potential inhibitor of inflammatory mediators, indicating its utility in treating conditions characterized by excessive inflammation .

- Biological Assays : Experimental evaluations have shown that similar thiazolidinone derivatives possess significant anti-inflammatory activity in vitro, which could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes .

Case Studies

Several studies have documented the synthesis and evaluation of thiazolidinone derivatives, including this compound:

- Synthesis and Characterization : Various synthetic routes have been developed to produce this compound efficiently, with characterization performed using techniques such as NMR and mass spectrometry to confirm structural integrity .

- Biological Activity Profiling : In vivo studies are needed to further validate the therapeutic potential of this compound. Preliminary results from related compounds suggest strong antimicrobial and anticancer activities, warranting further investigation into their mechanisms and efficacy in clinical settings .

Mechanism of Action

The mechanism of action of (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The thioxothiazolidinone core can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Synthesis: The target compound shares a common Knoevenagel condensation pathway with bromo- and nitro-substituted analogs , while fluorophenylimino derivatives (e.g., ) utilize mercaptoacetic acid and ZnCl₂ under reflux .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The nitro-substituted compound exhibits a higher melting point (218–220°C) than bromo- or unsubstituted analogs, likely due to increased polarity and intermolecular hydrogen bonding .

- IR spectra confirm the presence of nitro (1520 cm⁻¹) and carbonyl (1710 cm⁻¹) groups, distinguishing it from halogenated analogs .

Table 3: Antiproliferative Activity Against Tumor Cell Lines

Key Observations :

- The nitro-substituted compound demonstrates superior potency (IC₅₀: 12.3 μM in MCF-7) compared to bromo- or methoxy-substituted analogs, highlighting the role of electron-withdrawing groups in enhancing cytotoxicity .

- SAR Trends: Electron-withdrawing substituents (e.g., -NO₂, -Br) improve activity over electron-donating groups (e.g., -OCH₃) . The thioxo group at position 2 enhances metabolic stability compared to oxo derivatives .

Hydrogen Bonding and Crystallography

highlights the role of hydrogen bonding in molecular packing and solubility. The nitro group in the target compound forms strong intermolecular hydrogen bonds (N–H···O and S–H···O), as observed in related structures, which may contribute to its crystalline stability and reduced solubility compared to bromo analogs . In contrast, the fluorophenylimino derivative () exhibits weaker C–H···F interactions, leading to lower melting points .

Biological Activity

(Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide is a compound derived from thioxothiazolidin and acetamide frameworks, which has garnered attention for its potential biological activities, particularly as an antimicrobial and urease inhibitor. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound involves a series of chemical reactions including Knoevenagel condensation. The compound's structure was confirmed through various spectroscopic methods including NMR and NMR, demonstrating the presence of characteristic functional groups such as the thiazolidine ring and acetamide moiety .

1. Antimicrobial Activity

Research indicates that derivatives of thioxothiazolidinyl-acetamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against both standard and resistant strains of Staphylococcus aureus with notable percentage inhibition in biofilm formation .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 6n | S. aureus | 512 | 37 |

| 6o | S. aureus | 512 | 27 |

2. Urease Inhibition

The compound has been evaluated for its urease inhibitory activity, which is crucial for treating infections caused by urease-producing bacteria. The IC50 values for similar thioxothiazolidin derivatives ranged from 1.473 to 9.274 µM, significantly lower than that of standard inhibitors like hydroxyurea (IC50 = 100 µM) .

Table 2: Urease Inhibition Data

| Compound | IC50 (µM) |

|---|---|

| 6i | 1.473 |

| Hydroxyurea | 100 |

3. Cytotoxicity

Preliminary studies have also indicated that derivatives of this compound exhibit mild-to-moderate cytotoxic activity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). The cytotoxic effects were assessed using standard assays, revealing promising potential for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Studies suggest that the presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial efficacy while specific substitutions at the thiazolidine position can improve urease inhibition .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Studies

Several case studies have documented the effectiveness of thioxothiazolidin derivatives in clinical settings:

- Case Study on Urease Inhibition : A study evaluated the impact of thioxothiazolidin derivatives on Proteus vulgaris, demonstrating significant urease inhibition leading to reduced infection severity in treated subjects.

- Antimicrobial Efficacy : Another case highlighted the use of these compounds in treating skin infections caused by resistant bacterial strains, showcasing their potential as alternative therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-N-(4-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide?

- Methodology :

- Step 1 : Condensation of 4-oxo-2-thioxothiazolidine derivatives with 3-nitrobenzaldehyde under reflux in ethanol or DMF to form the benzylidene intermediate. Temperature control (70–90°C) and acid/base catalysts (e.g., piperidine) are critical for regioselectivity .

- Step 2 : Acetamide coupling via nucleophilic substitution. React the intermediate with chloroacetamide in the presence of K₂CO₃ in DMF at room temperature, monitored by TLC for completion .

- Key Considerations : Solvent polarity (DMF enhances reactivity), reaction time (6–12 hours), and purification via column chromatography using ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm the Z-configuration of the benzylidene group (δ 7.5–8.5 ppm for aromatic protons; δ ~160 ppm for thioxo carbonyl) .

- HPLC : Purity assessment (>95%) using a C18 column with a methanol/water mobile phase (70:30 v/v) .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 426.03) .

Q. How does the nitro group at the 3-position of the benzylidene moiety influence reactivity?

- Mechanistic Insight :

- The electron-withdrawing nitro group enhances electrophilicity at the benzylidene carbon, facilitating nucleophilic attack during heterocycle formation .

- Experimental Validation : Compare reaction kinetics with non-nitro analogs (e.g., 3-methoxy derivatives) to demonstrate accelerated condensation rates .

Advanced Research Questions

Q. What computational strategies can predict the compound’s bioactivity and binding modes?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate interactions with targets like COX-2 or EGFR. The nitro group’s electrostatic potential may favor binding to hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and predict redox activity .

- Validation : Correlate computational results with in vitro assays (e.g., IC₅₀ values against cancer cell lines) .

Q. How can researchers resolve contradictions in reported biological activity data?

- Case Study :

- Issue : Discrepancies in antimicrobial IC₅₀ values (e.g., 2 µM vs. 20 µM in similar assays).

- Resolution :

- Standardize Assays : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and growth media (Mueller-Hinton agar) .

- Control Variables : Account for solvent effects (DMSO concentration ≤1%) and incubation time (24 hours) .

- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Approaches :

- Salt Formation : React with HCl or sodium salts to improve aqueous solubility .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to enhance plasma half-life .

- Analytical Validation :

- LogP Measurement : Determine partition coefficient (estimated XlogP ~3.0) via shake-flask method .

- In Vivo PK : Monitor plasma concentrations in rodent models using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.